molecular formula C25H23N3O3S B2545396 N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 443353-37-5

N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B2545396
CAS No.: 443353-37-5
M. Wt: 445.54
InChI Key: AEIKBJAXSPHQDF-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H23N3O3S . It has a molecular weight of 445.54.

Scientific Research Applications

Structural Aspects and Properties

Research on similar quinazoline derivatives has shown interest in their structural aspects, properties, and the formation of salts and inclusion compounds. For example, Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, exploring their gel formation with mineral acids and crystalline salts production. This study highlights the structural diversity and potential applications of such compounds in materials science and possibly in drug design due to their unique crystalline structures and properties (Karmakar, Sarma, & Baruah, 2007).

Molecular Modeling and Synthesis

The synthesis and molecular modeling of novel quinazoline derivatives have been explored for their potential anti-cancer activity. Elfekki et al. (2014) designed, synthesized, and evaluated the cytotoxic activity of a series of substituted quinazolinone compounds as inhibitors for methionine synthase, highlighting their potential in cancer therapy (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).

Vibrational Spectroscopy and Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a quinazolinone derivative, including molecular electrostatic potential, frontier molecular orbital analysis, and molecular docking studies. Their findings suggest that such compounds might exhibit inhibitory activity against specific molecular targets, indicating potential applications in drug discovery (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Synthesis and Biological Activities

Research has also focused on the synthesis of quinazoline derivatives and their evaluation for biological activities such as anti-inflammatory and analgesic effects. Rajasekaran, Rajamanickam, & Darlinquine (2011) synthesized a series of 2-thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities, demonstrating the potential of these compounds in developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-31-22-14-8-7-13-21(22)26-23(29)17-32-25-27-20-12-6-5-11-19(20)24(30)28(25)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIKBJAXSPHQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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